molecular formula C17H19N5OS B2881431 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide CAS No. 2210138-99-9

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2881431
CAS RN: 2210138-99-9
M. Wt: 341.43
InChI Key: UZGWPCGYTYPABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the activation of B-cells, which play a vital role in the immune system. Inhibition of BTK has been proposed as a potential therapeutic strategy for various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(1H-indol-1-yl)acetamide have been synthesized through various chemical reactions, demonstrating the versatility of thiadiazole compounds in organic synthesis. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide involved the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, showcasing the compound's potential as a structural scaffold for further chemical modifications (Ismailova et al., 2014).

Biological Evaluation and Antimicrobial Activity

Research has explored the antimicrobial properties of thiadiazole derivatives. For example, a study evaluated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species. The results indicated that these compounds exhibit significant antimicrobial properties, especially against fungal pathogens (Mokhtari & Pourabdollah, 2013).

Applications in Nonionic Surfactants and Antifungal Agents

Further applications include the synthesis of nonionic surfactants from thiadiazolyl piperidine compounds, highlighting their utility in creating surfactants with antimicrobial properties. This research demonstrates the compounds' potential in the development of novel antimicrobial agents with applications in various industries (Abdelmajeid et al., 2017).

Antitumor and Antioxidant Evaluation

Some novel thiadiazole derivatives have been synthesized and evaluated for their antitumor and antioxidant activities, showcasing the potential therapeutic applications of these compounds. The studies indicate that specific derivatives exhibit promising antitumor and antioxidant effects, suggesting their potential utility in developing new anticancer therapies (Hamama et al., 2013).

properties

IUPAC Name

2-indol-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c23-17(12-22-8-5-13-3-1-2-4-15(13)22)19-14-6-9-21(10-7-14)16-11-18-24-20-16/h1-5,8,11,14H,6-7,9-10,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGWPCGYTYPABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.